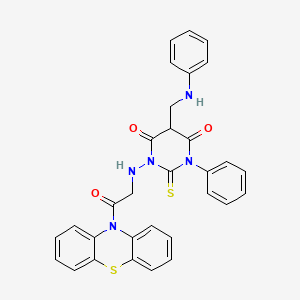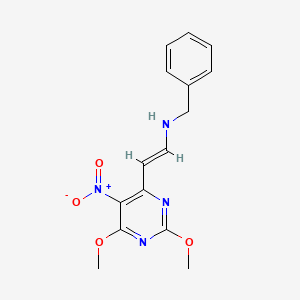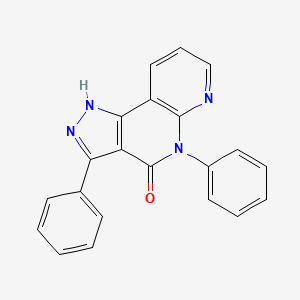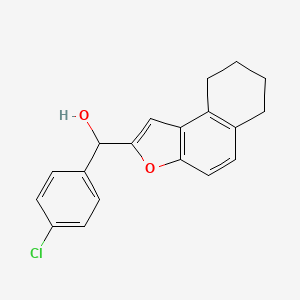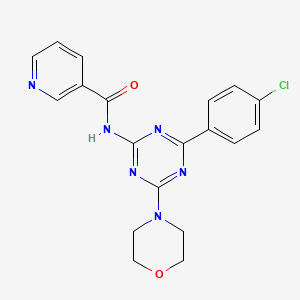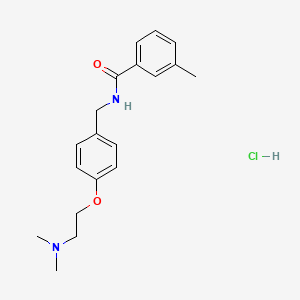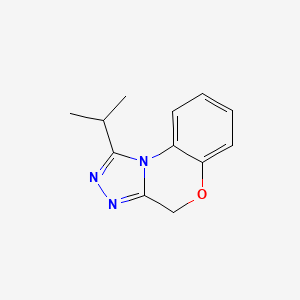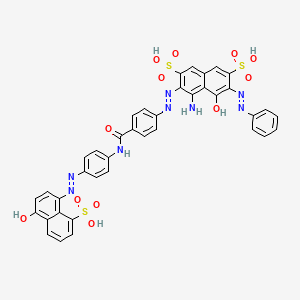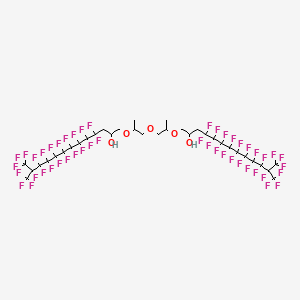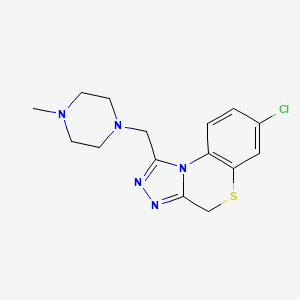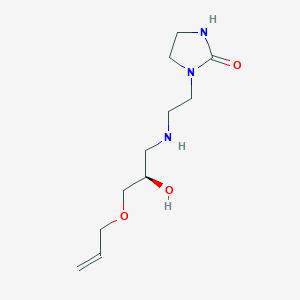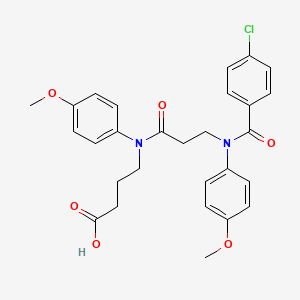
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)-, also known as Clanobutin, is a compound with the molecular formula C18H18ClNO4 and a molecular weight of 347.79 g/mol . This compound is known for its choleretic properties, meaning it stimulates the production and flow of bile from the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with butanoic acid . The reaction conditions typically involve the use of a solvent such as ethyl acetate and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- involves its interaction with specific molecular targets in the liver, leading to increased bile production and flow . The exact molecular pathways are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression related to bile synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid
- 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butyric acid
- 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid
Uniqueness
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- is unique due to its specific structure, which imparts distinct choleretic properties not found in other similar compounds . This makes it particularly valuable in medical and industrial applications .
Eigenschaften
CAS-Nummer |
71455-70-4 |
|---|---|
Molekularformel |
C28H29ClN2O6 |
Molekulargewicht |
525.0 g/mol |
IUPAC-Name |
4-[N-[3-(N-(4-chlorobenzoyl)-4-methoxyanilino)propanoyl]-4-methoxyanilino]butanoic acid |
InChI |
InChI=1S/C28H29ClN2O6/c1-36-24-13-9-22(10-14-24)30(18-3-4-27(33)34)26(32)17-19-31(23-11-15-25(37-2)16-12-23)28(35)20-5-7-21(29)8-6-20/h5-16H,3-4,17-19H2,1-2H3,(H,33,34) |
InChI-Schlüssel |
SARODBSPGZBINL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)CCN(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



